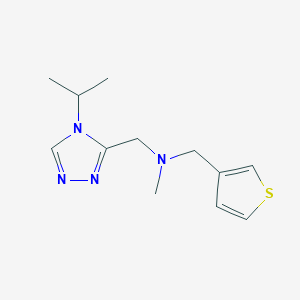![molecular formula C20H18N4O3 B3799258 2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3799258.png)
2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
Descripción general
Descripción
The compound “2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyrrolidinecarboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a phenyl group, and an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been reported to possess a broad range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, oxadiazoles can generally be synthesized through the reaction of acylhydrazides with carboxylic acid derivatives . Pyrrolidines can be synthesized through various methods, including the reaction of amines with ketones or aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, and an oxadiazole ring. The exact structure would need to be determined through spectroscopic methods such as NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Oxadiazoles are generally soluble in polar solvents due to the presence of nitrogen and oxygen atoms .Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18(16-11-12-24(20(16)26)15-9-5-2-6-10-15)21-13-17-22-23-19(27-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFOOVOBFAOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)NCC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[4-(4-Methylphenyl)triazol-1-yl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3799181.png)
![N-butyl-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3799200.png)
![1-allyl-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3799204.png)
![4-(2-phenylethyl)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B3799205.png)
![1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine](/img/structure/B3799208.png)

![(1S,2S)-2-[5-(2,6-dimethoxyphenyl)-4-phenylimidazol-1-yl]cyclohexan-1-ol](/img/structure/B3799221.png)
![4-[(cyclobutylcarbonyl)amino]-N-methyl-N-(1-pyrimidin-4-ylethyl)benzamide](/img/structure/B3799228.png)
![2-methoxy-5-{4-phenyl-1-[3-(tetrahydrofuran-3-yl)propyl]-1H-imidazol-5-yl}pyrimidine](/img/structure/B3799239.png)
![2-[4-[[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B3799243.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]acetamide](/img/structure/B3799248.png)
![N-(furan-2-ylmethyl)-3-[(4-pyridin-3-yltriazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3799254.png)
![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B3799274.png)

